N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide involves several steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The phenothiazine moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents. Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield .
Chemical Reactions Analysis
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amines or other reduced products.
Scientific Research Applications
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-10H-phenothiazine-10-carboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzenethiol: A precursor in the synthesis of benzothiazoles.
Benzothiazole-2-carboxylic acid: Another benzothiazole derivative with similar biological activities.
Phenothiazine derivatives: Compounds with a phenothiazine core, known for their antipsychotic and anti-inflammatory properties.
Properties
Molecular Formula |
C27H19N3OS2 |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]phenothiazine-10-carboxamide |
InChI |
InChI=1S/C27H19N3OS2/c1-17-10-15-20-25(16-17)33-26(29-20)18-11-13-19(14-12-18)28-27(31)30-21-6-2-4-8-23(21)32-24-9-5-3-7-22(24)30/h2-16H,1H3,(H,28,31) |
InChI Key |
HHAICKSNYZNACW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origin of Product |
United States |
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